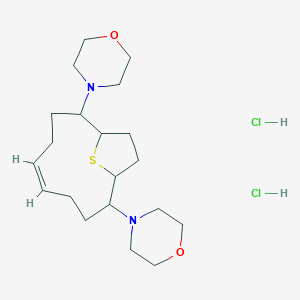
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride, also known as DMTMT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mecanismo De Acción
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride acts as a fluorescence probe by binding to metal ions and undergoing a conformational change that results in an increase in fluorescence intensity. The mechanism of action for its use as a photosensitizer involves the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has been reported to have no significant effect on cell viability or apoptosis in various cell lines. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has several advantages for use in lab experiments, including its high sensitivity and selectivity for metal ions, as well as its low toxicity. However, one limitation of using this compound is its relatively low photodynamic therapy efficacy compared to other photosensitizers.
Direcciones Futuras
For research involving 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride include the development of more efficient synthesis methods, the investigation of its potential as a theranostic agent for cancer treatment, and the exploration of its anti-inflammatory effects in vivo. Additionally, the use of this compound as a probe for the detection of other analytes, such as biomolecules, is an area of potential future research.
Métodos De Síntesis
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride can be synthesized using various methods, including the reaction of 1,6-dibromohexane with 2,5-dimorpholinothiophene followed by dehydrohalogenation, or the reaction of 2,5-dimorpholinothiophene with 1,6-dibromo-2,5-dithiaundecane followed by dehydrohalogenation. These methods have been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. Additionally, this compound has been used as a precursor for the synthesis of other thiophene-containing compounds.
Propiedades
Número CAS |
174198-14-2 |
|---|---|
Fórmula molecular |
C20H36Cl2N2O2S |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
4-[(5Z)-9-morpholin-4-yl-13-thiabicyclo[8.2.1]tridec-5-en-2-yl]morpholine;dihydrochloride |
InChI |
InChI=1S/C20H34N2O2S.2ClH/c1-2-4-6-18(22-11-15-24-16-12-22)20-8-7-19(25-20)17(5-3-1)21-9-13-23-14-10-21;;/h1-2,17-20H,3-16H2;2*1H/b2-1-;; |
Clave InChI |
COKHSQFFUNNTDY-UAIGNFCESA-N |
SMILES isomérico |
C/1CC(C2CCC(S2)C(CC/C=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES |
C1CC(C2CCC(S2)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES canónico |
C1CC(C2CCC(S2)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
Sinónimos |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)



![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
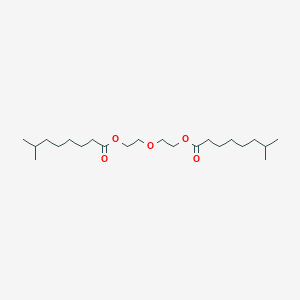
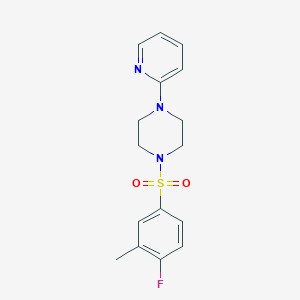
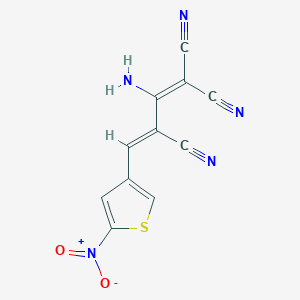
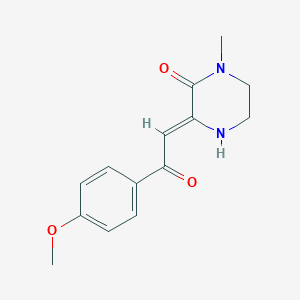
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)



